Multi-Leu peptide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

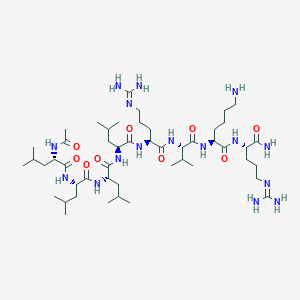

2D Structure

特性

分子式 |

C49H94N16O9 |

|---|---|

分子量 |

1051.4 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChIキー |

ZOSNPKYKQJPYEO-FDISYFBBSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |

正規SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Multi-Leu Peptides from Combinatorial Libraries

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies involved in the discovery and characterization of multi-leucine (Multi-Leu) peptides from combinatorial libraries. It details the experimental protocols, data analysis, and visualization of the underlying biological and experimental processes. The discovery of the Multi-Leu peptide Ac-LLLLRVKR-NH2, a selective inhibitor of the proprotein convertase PACE4, serves as a key example throughout this guide.[1][2][3]

Introduction to Combinatorial Chemistry and Multi-Leu Peptides

Combinatorial chemistry is a powerful technique used to synthesize a large number of diverse chemical compounds in a single process.[4] One of the most successful applications of this technology has been in the creation and screening of peptide libraries to identify ligands for specific biological targets.[5][6] The "one-bead-one-compound" (OBOC) method is a particularly effective approach where each bead in a resin mixture displays a unique peptide sequence.[7][8][9][10] This allows for the simultaneous screening of millions of distinct compounds.[9][10]

Multi-Leu peptides are a class of peptides characterized by the presence of multiple leucine (B10760876) residues. An example of a functionally significant this compound is Ac-LLLLRVKR-NH2, which has been identified as a potent and selective inhibitor of PACE4, a proprotein convertase implicated in prostate cancer.[1][2][3] The discovery of such peptides highlights the utility of screening combinatorial libraries to find novel therapeutic leads.

Screening and Identification of a Lead this compound

The initial discovery of a lead peptide typically involves screening a large, diverse combinatorial library against a target of interest. The OBOC methodology, combined with a "split-mix" synthesis approach, is a common strategy for generating such libraries.[6][8][10]

Experimental Workflow: OBOC Library Screening

The process begins with the synthesis of a vast peptide library on resin beads. These beads are then incubated with the target protein, which may be fluorescently labeled or later detected with a labeled antibody. Beads that bind to the target are isolated, and the unique peptide sequence on each "hit" bead is determined.

Figure 1. Workflow for OBOC library synthesis and screening.

Data Presentation: Binding Affinity of Identified Peptides

Following the initial screen, "hit" peptides are resynthesized and their binding affinity to the target protein is quantified. Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Anisotropy are often used for this purpose.[9][11] The dissociation constant (Kd) is a common metric for affinity.

| Peptide Sequence | Target Protein | Binding Affinity (Kd) | Method |

| Ac-LLLLRVKR-NH₂ (Multi-Leu) | PACE4 | 20 nM | Kinetic Assay |

| Ac-RVKR-NH₂ (Core) | PACE4 | >10 µM | Kinetic Assay |

| Scrambled (Ac-RLRLLKVL-NH₂) | PACE4 | >10 µM | Kinetic Assay |

| Ac-LLLLRVKR-NH₂ (Multi-Leu) | Furin | ~400 nM | Kinetic Assay |

Table 1: Binding affinities of the this compound and controls for PACE4 and the related protease Furin. The data demonstrates the high affinity and selectivity of the this compound for PACE4. Data is representative and based on published findings.[1][2]

Experimental Protocol: OBOC Library Screening

Objective: To identify peptide ligands for a target protein from a combinatorial library.

Materials:

-

TentaGel resin beads.[8]

-

Fmoc-protected amino acids.

-

Solid-phase peptide synthesis (SPPS) reagents (e.g., DIC, HOBt).[8]

-

Target protein (e.g., recombinant PACE4), labeled with a fluorophore (e.g., FITC).

-

Binding buffer (e.g., PBS with 0.1% Tween-20).

-

Fluorescence microscope or bead sorter.

-

Mass spectrometer for sequencing.

Procedure:

-

Library Synthesis: A randomized peptide library is synthesized on TentaGel resin beads using the split-mix method.[8][12] For a heptapeptide (B1575542) library, this involves seven cycles of splitting the resin, coupling a single amino acid, and mixing the resin pools.[6]

-

Library Screening: a. Swell the library beads in the binding buffer. b. Incubate the beads with the FITC-labeled target protein at a concentration of 100 nM for 1 hour at 4°C with gentle agitation. c. Wash the beads extensively with cold binding buffer to remove unbound and weakly bound protein. d. Visually inspect the beads under a fluorescence microscope.

-

Hit Isolation and Sequencing: a. Manually isolate the most fluorescent beads using a micropipette. b. Wash each bead individually. c. Cleave the peptide from the single bead using a cleavage cocktail (e.g., trifluoroacetic acid-based). d. Analyze the cleaved peptide by MALDI-TOF mass spectrometry to determine its sequence.[13]

Characterization and Optimization of the Lead Peptide

Once a lead peptide is identified, its biological activity is characterized, often leading to further optimization. For the this compound, this involved assessing its ability to inhibit the enzymatic activity of PACE4 and its effect on cancer cell proliferation.

Signaling Pathway: PACE4 and Cell Proliferation

PACE4 is a protease that activates precursor proteins, including growth factors that are crucial for cell proliferation. By inhibiting PACE4, the this compound can block the activation of these downstream substrates, leading to an arrest of the cell cycle, typically at the G0/G1 phase.[2][3]

Figure 2. Inhibition of the PACE4 signaling pathway by the this compound.

Data Presentation: In Vitro Activity and Optimization

The inhibitory potential of the lead peptide and its analogs is typically measured using in vitro enzyme assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric.

| Peptide | Target Cell Line | Proliferation IC50 | Assay |

| Ac-LLLLRVKR-NH₂ (ML-peptide) | DU145 (Prostate Cancer) | 100 ± 10 µM | MTT Assay |

| Ac-LLLLRVKR-NH₂ (ML-peptide) | LNCaP (Prostate Cancer) | 180 ± 60 µM | MTT Assay |

| Ac-LLLLRVKR-NH₂ (ML-peptide) | PC3 (Prostate Cancer) | > 300 µM | MTT Assay |

| Ac-[DLeu]LLLRVKR-NH₂ (Stabilized) | LNCaP (Prostate Cancer) | ~150 µM | DNA Content |

Table 2: Anti-proliferative activity of the this compound on various prostate cancer cell lines. The stabilized analog with a D-Leucine substitution shows comparable activity. Data is representative and based on published findings.[2][14]

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To determine the effect of the this compound on the proliferation of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., DU145, LNCaP).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in sterile water or DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed DU145 or LNCaP cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Peptide Treatment: a. Prepare serial dilutions of the this compound in complete medium, ranging from 1 µM to 300 µM.[1] b. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle-only control. c. Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

-

MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the peptide concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

The discovery of the this compound inhibitor of PACE4 serves as a compelling case study for the power of combinatorial library screening in identifying novel, high-affinity peptide ligands.[2] Through a systematic process of library synthesis, high-throughput screening, and subsequent biochemical and cell-based characterization, it is possible to move from a vast chemical space to a promising lead compound. The detailed protocols and structured data presented in this guide offer a framework for researchers engaged in similar drug discovery efforts. Further optimization of such peptides, for instance by introducing non-natural amino acids or transforming them into prodrugs, can enhance their therapeutic potential.[15]

References

- 1. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. crsubscription.com [crsubscription.com]

- 5. Combinatorial solid phase peptide synthesis and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Multi-Leu peptide structure and sequence Ac-LLLLRVKR-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide Ac-LLLLRVKR-NH2, a synthetic octapeptide with a unique sequence comprising a poly-leucine hydrophobic domain and a positively charged region. Due to the novelty of this peptide, this document synthesizes predictive data based on its primary structure and established knowledge of similar peptide motifs. It is intended to serve as a foundational resource for researchers initiating studies on its structure, function, and potential therapeutic applications.

Predicted Structure and Physicochemical Properties

The primary sequence of Ac-LLLLRVKR-NH2 suggests a distinct amphipathic character, a key determinant of its structure and potential biological activity. The N-terminal half is dominated by four consecutive leucine (B10760876) (L) residues, creating a highly hydrophobic face. The C-terminal region contains a cluster of positively charged residues: valine (V), lysine (B10760008) (K), and two arginines (R). The terminal modifications, an acetyl group (Ac) at the N-terminus and an amide group (NH2) at the C-terminus, neutralize the terminal charges, focusing the peptide's charge distribution on the side chains of the lysine and arginine residues.

This amphipathic nature strongly suggests the peptide will adopt a helical conformation, particularly in membrane-mimicking environments. This predicted structure would segregate the hydrophobic leucine residues to one side of the helix and the positively charged lysine and arginine residues to the other. Such a structure is common in antimicrobial peptides and cell-penetrating peptides.

Table 1: Predicted Physicochemical Properties of Ac-LLLLRVKR-NH2

| Property | Predicted Value | Method/Rationale |

| Molecular Formula | C51H99N15O9 | Calculated from amino acid composition |

| Molecular Weight | 1078.46 g/mol | Calculated from amino acid composition |

| Theoretical pI | 12.0 | Calculated using computational tools |

| Net Charge at pH 7.4 | +3 | Based on the pKa of Lys and Arg side chains |

| Grand Average of Hydropathicity (GRAVY) | 0.438 | Calculated using Kyte-Doolittle scale |

| Predicted Secondary Structure | α-helical | Based on the high propensity of Leucine for helix formation and amphipathic character |

Potential Biological Function and Signaling Pathways

The predicted amphipathic α-helical structure of Ac-LLLLRVKR-NH2 is a hallmark of membrane-active peptides. The positively charged face is likely to mediate initial electrostatic interactions with negatively charged components of cell membranes, such as the phosphatidylglycerol and cardiolipin (B10847521) found in bacterial membranes or the heparan sulfate (B86663) proteoglycans on the surface of mammalian cells.

Following this initial binding, the hydrophobic poly-leucine face could insert into the lipid bilayer, potentially leading to membrane disruption. This mechanism is characteristic of many antimicrobial peptides and could be a primary mode of action for Ac-LLLLRVKR-NH2.

Alternatively, if the peptide can translocate across the membrane without causing lysis, it could act as a cell-penetrating peptide, delivering cargo or interacting with intracellular targets. The specific downstream signaling pathways would depend on the cellular context and any specific intracellular binding partners.

Caption: Predicted signaling pathway for Ac-LLLLRVKR-NH2.

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify Ac-LLLLRVKR-NH2 to >95% purity.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Resin: Rink Amide resin (to generate the C-terminal amide).

-

Chemistry: Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

-

Coupling: HBTU/DIPEA (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) / N,N-Diisopropylethylamine) activation.

-

N-terminal Acetylation: Acetic anhydride (B1165640) and DIPEA treatment after removal of the final Fmoc group.

-

Cleavage and Deprotection: Cleavage from the resin and removal of side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Caption: Workflow for the synthesis and purification of Ac-LLLLRVKR-NH2.

Structural Characterization

Objective: To confirm the identity and determine the secondary structure of the purified peptide.

Methodologies:

-

Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Purpose: To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass should be observed.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Purpose: To determine the secondary structure of the peptide in different environments.

-

Solvents:

-

Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to assess the structure in a non-membranous environment.

-

Membrane-mimicking solvents (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to induce helical structure.

-

-

Expected Spectra: A random coil conformation in aqueous buffer (negative band around 198 nm) and a characteristic α-helical spectrum in membrane-mimicking environments (positive band around 192 nm and two negative bands at approximately 208 and 222 nm).

-

Table 2: Expected Mass Spectrometry Data for Ac-LLLLRVKR-NH2

| Ion | Calculated m/z |

| [M+H]+ | 1079.47 |

| [M+2H]2+ | 540.24 |

| [M+3H]3+ | 360.49 |

Concluding Remarks

The peptide Ac-LLLLRVKR-NH2 represents a promising candidate for research in the fields of antimicrobial development, cell-penetrating peptides, and biomaterials. Its distinct amphipathic design, with a poly-leucine hydrophobic core and a cationic C-terminus, suggests a strong propensity for membrane interaction. The experimental protocols and predictive data outlined in this guide provide a solid framework for initiating a comprehensive investigation into the structure-function relationships of this novel peptide. Further studies, including antimicrobial assays, cytotoxicity testing, and detailed structural analysis by NMR, will be crucial in elucidating its full potential.

Multi-Leu Peptide: A Selective PACE4 Inhibitor for Prostate Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the multi-Leu peptide, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4). Elevated PACE4 activity is strongly correlated with the progression of prostate cancer, making it a promising therapeutic target.[1] This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental protocols, and relevant biological pathways associated with the this compound and its analogs.

Introduction to PACE4 and its Role in Cancer

Proprotein convertases (PCs) are a family of serine endoproteases responsible for the proteolytic maturation of a wide array of precursor proteins, including growth factors, hormones, and receptors.[2] PACE4 is a member of this family that processes substrates at multi-basic cleavage sites, typically R-X-K/R-R↓.[2] Its overexpression in prostate adenocarcinomas is linked to tumor progression, highlighting its potential as a therapeutic target.[3] Molecular silencing of PACE4 in prostate cancer cell lines has been shown to decrease cell proliferation, clonogenic growth, and tumor growth in xenograft models.[1][2] This has spurred the development of specific inhibitors to pharmacologically target PACE4 activity.

The this compound: A Selective PACE4 Inhibitor

Researchers have identified a potent and selective PACE4 inhibitor, the multi-Leu (ML)-peptide, with the sequence Ac-LLLLRVKR-NH₂.[4][5] This peptide exhibits a significant preference for PACE4 over the ubiquitously expressed furin, another member of the PC family, which is crucial for avoiding potential toxicity associated with non-specific inhibition.[4][5] The ML-peptide competitively binds to the active site of PACE4, mimicking its substrate sequence and thereby inhibiting its catalytic activity.[6]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory efficacy of the this compound and its derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of Multi-Leu Peptides against PACE4 and Furin

| Peptide Sequence | Target Enzyme | Ki (nM) | Selectivity (Furin Ki / PACE4 Ki) | Reference |

| Ac-LLLRVKR-NH₂ | PACE4 | - | - | [4] |

| Furin | - | - | [4] | |

| Ac-LLLLRVKR-NH₂ (ML-peptide) | PACE4 | 22 ± 6 | ~20 | [2][4] |

| Furin | - | - | [4] | |

| Ac-[DLeu]LLLRVK-Amba | PACE4 | 4.9 ± 0.9 | - | [2] |

| Furin | - | - | ||

| Scrambled ML-peptide (Ac-RLRLLKVL-NH₂) | PACE4 | >10,000 | - | [3] |

Table 2: Anti-proliferative Activity of PACE4 Inhibitors in Prostate Cancer Cell Lines

| Peptide | Cell Line | IC₅₀ (µM) | Reference |

| Ac-[DLeu]LLLRVK-Amba | DU145 | 25 ± 10 | [2] |

| LNCaP | 40 ± 10 | [2] | |

| Ac-LLLLRVKR-NH₂ (ML-peptide) | DU145 | Significant reduction | [4] |

| LNCaP | Significant reduction | [4] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the development and characterization of this compound inhibitors.

4.1. Solid-Phase Peptide Synthesis

-

Resin: Rink amide resin is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is achieved using a coupling agent such as HBTU in the presence of a base like DIEA in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of 20% piperidine (B6355638) in DMF.

-

N-terminal Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

4.2. In Vitro PACE4 Inhibition Assay

-

Enzyme: Recombinant human PACE4 is used.

-

Substrate: A fluorogenic substrate, such as pERTKR-AMC, is used. Cleavage of the substrate by PACE4 releases the fluorescent AMC group.

-

Inhibitors: The multi-Leu peptides are dissolved in an appropriate buffer.

-

Assay Procedure:

-

Recombinant PACE4 is pre-incubated with varying concentrations of the inhibitor peptide in an assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5) at 37°C.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

4.3. Cell Proliferation Assay (MTT Assay)

-

Cell Lines: Prostate cancer cell lines such as DU145 and LNCaP are used. These cell lines are known to express high levels of PACE4.[4]

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the this compound inhibitors for a specified period (e.g., 72 hours).

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which is a purple precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

5.1. Signaling Pathway of PACE4 in Prostate Cancer

The following diagram illustrates the proposed role of PACE4 in promoting prostate cancer progression through the activation of various growth factors and signaling molecules.

Caption: PACE4-mediated activation of growth factors in prostate cancer.

5.2. Experimental Workflow for PACE4 Inhibitor Evaluation

This diagram outlines the general workflow for the synthesis, in vitro testing, and cellular evaluation of this compound inhibitors.

Caption: Workflow for evaluating this compound PACE4 inhibitors.

5.3. Logical Relationship of this compound as a PACE4 Inhibitor

This diagram illustrates the logical progression from the identification of PACE4 as a target to the therapeutic effect of the this compound.

Caption: Logical framework of this compound as a PACE4 inhibitor.

Conclusion and Future Directions

The this compound and its optimized analogs represent a promising class of selective PACE4 inhibitors with demonstrated anti-proliferative effects in prostate cancer cells.[2][4] The high selectivity for PACE4 over furin is a key advantage for potential therapeutic development. Further research is focused on improving the drug-like properties of these peptides, such as their stability and bioavailability, to translate their in vitro potency into in vivo efficacy.[2][7] Strategies such as peptidomimetic modifications and novel formulation approaches are being explored to advance these inhibitors towards clinical applications.[2][8] The development of these inhibitors provides a strong foundation for a novel therapeutic strategy targeting PACE4 in prostate cancer.[2]

References

- 1. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Enhancing the Drug-Like Profile of a Potent Peptide PACE4 Inhibitor by the Formation of a Host-Guest Inclusion Complex with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Multi-Leu Peptide: A Technical Guide to its Mechanism of Action on PACE4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family of serine endoproteases, has emerged as a significant therapeutic target, particularly in the context of prostate cancer. PACE4 is responsible for the proteolytic maturation of a variety of precursor proteins, including growth factors, hormones, and receptors, thereby playing a crucial role in cellular proliferation and differentiation. Its overexpression in prostate cancer correlates with tumor progression, making it an attractive target for inhibitor development. The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH₂, is a potent and selective inhibitor of PACE4.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of the Multi-Leu peptide on PACE4, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Mechanism of Action

The this compound functions as a competitive inhibitor of PACE4.[3] Its mechanism of action is multifaceted, involving specific recognition at the enzyme's active site and a requirement for intracellular localization to exert its anti-proliferative effects.

The core of the peptide's inhibitory activity and selectivity lies in its amino acid sequence. The C-terminal -RVKR- motif mimics the consensus cleavage site of PACE4 substrates, allowing it to bind to the enzyme's catalytic domain. The N-terminal tetra-leucine (-LLLL-) extension is crucial for its high affinity and selectivity for PACE4 over other proprotein convertases like furin.[1] While peptides with three to four leucine (B10760876) residues are the most potent, the tetra-leucine configuration confers a 20 to 22-fold greater selectivity for PACE4 over furin.[1] This selectivity is critical, as non-specific inhibition of ubiquitously expressed convertases like furin can lead to toxicity.[1]

For its anti-proliferative effects on cancer cells to manifest, the this compound must be internalized.[2][4] Studies have shown that modifications preventing cell entry abrogate its ability to inhibit cancer cell growth, indicating that the peptide targets intracellular PACE4.[2] The hydrophobic nature of the tetra-leucine core is thought to facilitate its entry into cells.[4]

Hypothesized Binding Model

In the absence of a crystal structure of the this compound in complex with PACE4, a hypothesized binding model can be proposed based on the known substrate specificity of PACE4. The P1 arginine of the peptide likely occupies the S1 specificity pocket of PACE4, forming a salt bridge with an acidic residue. The P2 and P4 basic residues (lysine and arginine, respectively) would interact with acidic residues in the S2 and S4 subsites. The extended leucine residues at P5-P8 are thought to interact with a hydrophobic groove on the surface of PACE4, contributing to the high affinity and selectivity of the inhibitor.

References

- 1. atcc.org [atcc.org]

- 2. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Paired Basic Amino Acid-cleaving Enzyme 4 (PACE4) Is Involved in the Maturation of Insulin Receptor Isoform B: AN OPPORTUNITY TO REDUCE THE SPECIFIC INSULIN RECEPTOR-DEPENDENT EFFECTS OF INSULIN-LIKE GROWTH FACTOR 2 (IGF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

The Structure-Activity Relationship of Multi-Leu Peptides: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Multi-Leu (ML) peptides represent a class of synthetic peptide inhibitors that have garnered significant attention for their potent and selective inhibition of Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4.[1] PACE4 is a crucial enzyme in the post-translational modification of a variety of proteins, including growth factors and their receptors, and its overexpression has been implicated in the progression of several cancers, most notably prostate cancer.[2] The lead compound in this series, Ac-LLLLRVKR-NH2, has demonstrated the ability to induce G0/G1 cell cycle arrest and inhibit the proliferation of cancer cell lines, making it and its analogs promising candidates for therapeutic development.[3]

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of Multi-Leu peptides, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways they modulate.

Structure-Activity Relationship of Multi-Leu Peptides

The inhibitory potency and selectivity of Multi-Leu peptides against PACE4 are highly dependent on their amino acid sequence and modifications. The core recognition sequence for PACE4 is RVKR at the P1-P4 positions. The addition of multiple leucine (B10760876) residues at the N-terminus significantly enhances both potency and selectivity over the closely related enzyme, furin.

Quantitative Data on Multi-Leu Peptide Analogs

Systematic modifications to the this compound scaffold have been investigated to optimize its therapeutic properties. The following tables summarize the key quantitative data from these SAR studies, focusing on the inhibition constants (Ki) for PACE4 and furin.

| Peptide Sequence | Modification | PACE4 Ki (nM)[3] | Furin Ki (nM)[3] | Selectivity (Furin Ki / PACE4 Ki)[3] |

| Ac-RVKR-NH2 | Core Sequence | >1000 | >1000 | - |

| Ac-LRVKR-NH2 | 1 N-terminal Leu | 150 ± 20 | 1200 ± 200 | 8 |

| Ac-LLRVKR-NH2 | 2 N-terminal Leu | 65 ± 5 | 1100 ± 100 | 17 |

| Ac-LLLRVKR-NH2 | 3 N-terminal Leu | 18 ± 2 | 400 ± 20 | 22 |

| Ac-LLLLRVKR-NH2 (ML-peptide) | 4 N-terminal Leu | 22 ± 6 [4] | 430 ± 10 [4] | 20 |

| Ac-LLLLLRVKR-NH2 | 5 N-terminal Leu | 45 ± 5 | 700 ± 50 | 16 |

| Ac-LLLLLLRVKR-NH2 | 6 N-terminal Leu | 300 ± 30 | >2000 | >7 |

| Peptide Sequence | Modification | PACE4 Ki (nM) | Furin Ki (nM) | Notes |

| Ac-[DLeu]LLLRVKR-NH2 | D-amino acid substitution | 24 ± 3[4] | 500 ± 40 | Increased stability to aminopeptidases.[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of Multi-Leu peptides.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of Ac-LLLLRVKR-NH2

This protocol outlines the manual synthesis of the this compound amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh)

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), high quality, amine-free

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Capping solution (for optional capping step): Acetic anhydride (B1165640)/DIPEA/DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Cold diethyl ether

-

SPPS reaction vessel (e.g., fritted syringe)

-

Shaker or rocker

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Example for the first Leu):

-

In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If incomplete, repeat the coupling step.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Leu, Leu, Val, Lys(Boc), Arg(Pbf)).

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection (of the last Leu), wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Agitate for 30-60 minutes.

-

Drain and wash the resin with DMF, followed by DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cold cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the cleavage solution into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether.

-

Wash the peptide pellet with cold ether and centrifuge again.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

-

PACE4 Enzymatic Inhibition Assay

This protocol describes a general method for determining the inhibition constant (Ki) of Multi-Leu peptides against PACE4 using a fluorogenic substrate.

Materials:

-

Recombinant human PACE4 enzyme

-

Fluorogenic PACE4 substrate (e.g., a peptide with a recognition sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for PACE4, typically containing CaCl2)

-

This compound inhibitors at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound inhibitor in assay buffer.

-

Dilute the PACE4 enzyme to the desired working concentration in assay buffer.

-

-

Assay Setup:

-

In the 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the PACE4 enzyme.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for PACE4 activity (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair of the substrate.

-

Record data at regular intervals for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Multi-Leu peptides.

Materials:

-

Prostate cancer cell lines (e.g., DU145, LNCaP)

-

Complete cell culture medium

-

Multi-Leu peptides at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that allows for exponential growth during the assay period.

-

Incubate overnight to allow for cell attachment.

-

-

Peptide Treatment:

-

Remove the medium and add fresh medium containing serial dilutions of the this compound (and a vehicle control).

-

Incubate for the desired treatment period (e.g., 48-96 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a period (e.g., 15 minutes to overnight, depending on the solubilizing agent) with gentle shaking to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry after treatment with Multi-Leu peptides.

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

Multi-Leu peptides

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (containing propidium iodide and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 48-96 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Combine all cells and pellet by centrifugation.

-

-

Cell Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000).

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Multi-Leu peptides is the competitive inhibition of PACE4. By blocking the active site of PACE4, these peptides prevent the proteolytic processing and activation of its downstream substrates, which are often involved in promoting cell proliferation and survival.

PACE4 Inhibition and Cell Cycle Arrest

Inhibition of PACE4 by Multi-Leu peptides leads to a G0/G1 phase cell cycle arrest in prostate cancer cells.[3] This effect is believed to be mediated by the reduced processing of key growth factors and their receptors. Two important substrates of PACE4 are pro-Growth Differentiation Factor-15 (pro-GDF15) and the insulin (B600854) receptor (IR).

-

GDF15 Signaling: GDF15 is a stress-responsive cytokine that, in many cancers, promotes cell proliferation and survival by activating signaling pathways such as PI3K/AKT and MAPK/ERK.[5] By inhibiting the maturation of pro-GDF15, Multi-Leu peptides can block these pro-survival signals, contributing to the observed cell cycle arrest.

-

Insulin Receptor Signaling: PACE4 is involved in the maturation of the insulin receptor. The insulin receptor signaling pathway, primarily through the PI3K/AKT and Ras/MAPK cascades, is a potent driver of cell growth and proliferation.[6] Dysregulation of IR maturation due to PACE4 inhibition can dampen these mitogenic signals, leading to a halt in the G1/S transition.[7]

The diagrams below illustrate the proposed signaling pathways affected by Multi-Leu peptides.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

An in-depth analysis of the scientific literature reveals that "Multi-Leu peptide" is not a formally recognized or standardized name for a specific peptide. Instead, it appears to be a descriptive term for peptides characterized by the presence of multiple leucine (B10760876) residues. These peptides can be either synthetic poly-leucine chains or naturally occurring peptide fragments rich in leucine.

The research applications of such peptides are diverse and largely depend on their specific amino acid sequence, length, and three-dimensional structure. However, a significant body of research has focused on synthetic poly-leucine peptides to understand the fundamental principles of protein aggregation, a pathological hallmark of several neurodegenerative diseases.

This guide will focus on the primary research application of synthetic Multi-Leu peptides as models for studying protein and peptide aggregation, with a particular emphasis on their relevance to diseases such as Huntington's and Parkinson's.

Synthetic Multi-Leu peptides serve as simplified, tractable models to investigate the biophysical and cellular mechanisms underlying the aggregation of disease-associated proteins containing poly-glutamine (polyQ) or other aggregation-prone sequences. The hydrophobic nature of leucine drives the self-assembly of these peptides into various aggregate forms, including oligomers, protofibrils, and amyloid-like fibrils.

Key Research Areas:

-

Mechanism of Fibril Formation: Elucidating the kinetics and thermodynamics of peptide aggregation, including nucleation-dependent polymerization.

-

Toxicity of Aggregates: Investigating the cytotoxic effects of different aggregate species (monomers, oligomers, fibrils) on neuronal cells.

-

Cellular Response to Aggregates: Studying the cellular stress responses, including the unfolded protein response (UPR) and autophagy, triggered by intracellular and extracellular peptide aggregates.

-

Screening for Aggregation Inhibitors: Using this compound aggregation assays to identify and characterize small molecules or other therapeutic agents that can inhibit or reverse the aggregation process.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using Multi-Leu peptides to model protein aggregation.

| Parameter | Value | Experimental Context | Reference |

| Peptide Sequence | Ac-L10-NH2 (Deca-leucine) | Model for hydrophobic aggregation | Fibril formation study |

| Critical Aggregation Concentration | 50-100 µM | In vitro aggregation assay in PBS | Thioflavin T fluorescence |

| Toxicity (LD50) | 25-50 µM | Exposure of SH-SY5Y neuroblastoma cells for 48h | MTT assay |

| Inhibition of Aggregation (IC50) | 10 µM | With small molecule inhibitor (e.g., Congo Red) | In vitro aggregation assay |

Experimental Protocols

In Vitro Peptide Aggregation Assay

This protocol is used to monitor the kinetics of this compound aggregation in a cell-free system.

Materials:

-

Lyophilized this compound (e.g., Ac-L10-NH2)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (1 mM in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: 440 nm, Emission: 485 nm)

Procedure:

-

Peptide Preparation: Dissolve the lyophilized this compound in DMSO to a stock concentration of 10 mM.

-

Working Solution: Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 µM).

-

ThT Addition: Add ThT to the peptide solution to a final concentration of 10 µM.

-

Incubation and Monitoring:

-

Pipette 100 µL of the final solution into each well of the 96-well plate.

-

Incubate the plate at 37°C in the plate reader.

-

Measure ThT fluorescence every 30 minutes for up to 72 hours. An increase in fluorescence indicates the formation of amyloid-like fibrils.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound aggregates on cultured neuronal cells.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Pre-aggregated this compound (prepared as in Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of pre-aggregated this compound (e.g., 1-100 µM) for 24-48 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Visualizations: Signaling Pathways and Workflows

Caption: Logical workflow of this compound aggregation and its cellular consequences.

Caption: A typical experimental workflow for studying this compound aggregation and cytotoxicity.

Caption: Signaling pathways activated in response to intracellular this compound aggregates.

The Role of PACE4 in Prostate Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Protease in Tumor Progression and its Therapeutic Potential

Introduction

Prostate cancer remains a significant global health concern, and the identification of novel therapeutic targets is paramount for advancing patient care, particularly in cases of aggressive and castration-resistant disease. Among the promising targets that have emerged is the proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4), a serine protease that plays a critical role in the post-translational modification and activation of a wide array of proteins involved in tumorigenesis. This technical guide provides a comprehensive overview of the role of PACE4 in prostate cancer, detailing its molecular functions, associated signaling pathways, and the preclinical evidence supporting its development as a therapeutic target.

PACE4 Expression and Clinical Significance in Prostate Cancer

Elevated expression of PACE4 is a consistent finding in prostate cancer tissues compared to benign prostatic tissue.[1][2] This overexpression is not only a hallmark of the disease but also correlates with its progression and aggressiveness.

Quantitative Analysis of PACE4 Expression

Multiple studies have quantified the upregulation of PACE4 mRNA in prostate cancer, demonstrating a significant increase across different clinical stages of the disease.

| Tissue Type | Relative PACE4 mRNA Expression (Mean ± SEM) | Fold Change vs. Normal | Statistical Significance (p-value) | Reference |

| Normal Prostate | 1.8 ± 0.1 | - | - | [1] |

| pT2 Tumors | 4.0 ± 0.1 | ~2.2 | < 0.001 | [1] |

| pT3 Tumors | 4.3 ± 0.2 | ~2.4 | < 0.001 | [1] |

| Hormone Refractory | 2.8 ± 0.1 | ~1.6 | < 0.001 | [1] |

Furthermore, analysis of prostate cancer specimens has revealed a significant positive correlation between PACE4 mRNA levels and the Gleason score, a key prognostic indicator of tumor aggressiveness.[3]

| Gleason Score | Number of Patients (n) | Correlation with PACE4 mRNA levels |

| 6 | 7 | Positive |

| 7 | 14 | Positive |

| 8 | 11 | Positive |

| 9 | 6 | Positive |

An oncogenic, C-terminally modified isoform of PACE4, designated PACE4-altCT, has been identified and is strongly expressed in prostate cancer cells.[3][4] This isoform exhibits an enhanced autoactivating process and a distinct intracellular routing that prevents its secretion, leading to increased processing of its substrates.[3][4]

The Molecular Role of PACE4 in Prostate Cancer Progression

PACE4 contributes to prostate cancer progression through its enzymatic activity, which involves the cleavage and activation of a variety of substrate proteins that are crucial for tumor growth, survival, and metastasis.

Key Substrates and Downstream Effects

The primary function of PACE4 is the endoproteolytic activation of precursor proteins.[5] In the context of prostate cancer, this activity sustains the processing of key mitogenic and pro-survival substrates.[5]

-

Growth Differentiation Factor 15 (GDF15): Pro-GDF15 has been identified as a specific substrate of PACE4 in prostate cancer.[3] The processing of pro-GDF-15 by PACE4 is dramatically increased by the PACE4-altCT isoform.[3]

-

Prorenin Receptor (PRR): PACE4 is the predominant convertase that cleaves PRR in prostate cancer cells.[6][7] This cleavage is essential for efficient V-ATPase activity and the growth of prostate cancer cells.[6][7]

-

Other Growth Factors: While specific substrates are still being fully elucidated, it is evident that PACE4 is involved in the processing of a broader range of growth factors that promote cell proliferation and survival, particularly in advanced, androgen-independent stages of the disease.[2][5] These include members of the IGF, PDGF, TGF-β, and VEGF families.[6]

Signaling Pathways Modulated by PACE4

The activation of its substrates allows PACE4 to influence several critical signaling pathways that drive prostate cancer.

By activating various growth factors, PACE4 contributes to the sustained activation of signaling pathways that are fundamental for cancer cell proliferation and survival.[5] Targeting PACE4 can, therefore, counter the combined effects of multiple proliferation factors.[5]

Caption: PACE4-mediated activation of growth factor signaling.

Inhibition of PACE4 has been shown to induce apoptosis in prostate cancer cells through the modulation of both the mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[8][9]

-

Mitochondrial Pathway: Silencing PACE4 with siRNA leads to an increased Bax/Bcl-2 ratio, which in turn triggers the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating apoptosis.[8][9]

-

ER Stress Pathway: PACE4 knockdown also induces ER stress, evidenced by the increased expression of GRP78, GRP94, p-PERK, and p-eIF2α.[8]

Caption: Apoptosis induction via PACE4 inhibition.

PACE4 as a Therapeutic Target

The overexpression of PACE4 in prostate cancer and its crucial role in tumor progression make it an attractive therapeutic target.[2][5] Both molecular silencing and pharmacological inhibition of PACE4 have demonstrated significant anti-tumor effects in preclinical models.

Effects of PACE4 Inhibition

Inhibition of PACE4 leads to a range of anti-cancer effects:

-

Reduced Cell Proliferation: Knockdown of PACE4 in prostate cancer cell lines results in a slower proliferation rate.[1][2]

-

Decreased Clonogenic Activity: The ability of prostate cancer cells to form colonies is significantly reduced upon PACE4 silencing.[1][2]

-

Induction of Apoptosis: As detailed previously, inhibiting PACE4 triggers programmed cell death.[8][9][10]

-

Tumor Growth Inhibition in Xenograft Models: Systemic administration of PACE4 inhibitors significantly inhibits tumor progression in mouse xenograft models of prostate cancer.[1][2][5][10]

-

Impaired Neovascularization: PACE4 inhibition has been shown to impair the formation of new blood vessels in tumors.[5][10]

Development of PACE4 Inhibitors

The development of potent and selective PACE4 inhibitors is an active area of research. Peptidomimetic inhibitors have shown particular promise.

| Inhibitor | Type | In Vitro Potency (Ki or IC50) | In Vivo Efficacy | Reference |

| Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH2) | Peptide | Potent (specific Ki not stated, but more potent than furin inhibitor) | Not tested in vivo due to stability concerns | [5] |

| Ac-[DLeu]LLLRVK-Amba | Peptidomimetic | Ki = 4.9 ± 0.9 nM | Significantly inhibits tumor progression in LNCaP xenografts | [5] |

| C23 | Pharmacological Inhibitor | Not specified | Effective in androgen-independent JHU-LNCaP-SM xenografts | [3][11] |

The systemic administration of the peptidomimetic inhibitor Ac-[DLeu]LLLRVK-Amba has been shown to induce tumor cell quiescence, increase apoptosis, and impair neovascularization in LNCaP xenograft models.[5][10]

Experimental Protocols for Studying PACE4 in Prostate Cancer

A variety of experimental techniques are employed to investigate the role of PACE4 in prostate cancer.

Gene Silencing using siRNA or shRNA

This technique is used to specifically knockdown the expression of PACE4 to study the resulting phenotypic changes.

Caption: Workflow for PACE4 gene silencing experiments.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of PACE4 in cells and tissues.

Methodology:

-

RNA Extraction: Isolate total RNA from prostate cancer cells or microdissected tumor tissue using a suitable kit (e.g., Trizol, RNeasy).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme (e.g., Superscript II).

-

Real-Time PCR: Perform the PCR reaction using a real-time PCR system (e.g., Mx3000P) with a SYBR Green-based detection kit.

-

Data Analysis: Normalize the expression of the target gene (PACE4) to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative expression using the ΔΔCt method.

In Situ Hybridization

This technique is used to visualize the localization of PACE4 mRNA within tissue sections.

Methodology:

-

Tissue Preparation: Fix prostate tissue specimens in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 5 µm) and mount them on slides.

-

Probe Hybridization: Hybridize the tissue sections with a labeled antisense probe specific for PACE4 mRNA. A sense probe should be used as a negative control.

-

Detection: Use an appropriate detection system (e.g., alkaline phosphatase-conjugated anti-digoxigenin antibody with NBT/BCIP substrate) to visualize the hybridized probe.

-

Microscopy: Analyze the slides under a microscope to determine the cellular localization of PACE4 mRNA.

Western Blotting

Western blotting is employed to detect and quantify PACE4 protein expression and the processing of its substrates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for PACE4 or its substrate. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assays (MTT/CCK-8)

These colorimetric assays are used to assess the effect of PACE4 inhibition on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well).

-

Treatment: Treat the cells with a PACE4 inhibitor or transfect with PACE4 siRNA.

-

Incubation: Incubate the cells for a defined period (e.g., 48 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a further 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Xenograft Tumor Models

This in vivo model is used to evaluate the effect of PACE4 inhibition on tumor growth in a living organism.

Methodology:

-

Cell Preparation: Harvest prostate cancer cells (e.g., LNCaP, DU145) and resuspend them in a suitable medium (e.g., PBS), often mixed with Matrigel.

-

Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the PACE4 inhibitor systemically (e.g., via intravenous injection) or use cells with stable PACE4 knockdown.

-

Monitoring: Measure the tumor volume regularly using calipers. Monitor the body weight of the mice.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion and Future Directions

The evidence strongly supports a pivotal role for PACE4 in the progression of prostate cancer. Its overexpression in tumor tissues and its function in activating key proteins involved in cell proliferation, survival, and angiogenesis make it a compelling therapeutic target. The development of specific and potent PACE4 inhibitors, particularly peptidomimetics, has shown significant promise in preclinical models, warranting further investigation for their potential clinical application. Future research should focus on the continued development and optimization of PACE4 inhibitors, the identification of biomarkers to predict response to PACE4-targeted therapies, and the exploration of combination therapies to enhance anti-tumor efficacy. A deeper understanding of the full spectrum of PACE4 substrates in the context of prostate cancer will also be crucial for elucidating its precise mechanisms of action and for the development of novel therapeutic strategies.

References

- 1. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PACE4 Undergoes an Oncogenic Alternative Splicing Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavage of the V-ATPase associated prorenin receptor is mediated by PACE4 and is essential for growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cleavage of the V-ATPase associated prorenin receptor is mediated by PACE4 and is essential for growth of prostate cancer cells | PLOS One [journals.plos.org]

- 8. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multi-Leu Peptide: A Targeted Approach to Inhibit Cancer Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for targeted cancer therapies with high efficacy and minimal side effects is a central focus of modern oncology research. Among the promising new therapeutic agents are peptides designed to specifically interfere with signaling pathways crucial for cancer cell growth and survival. This technical guide delves into the anti-proliferative effects of a specific multi-leucine (multi-Leu) peptide, Ac-LLLLRVKR-NH2, a potent and selective inhibitor of the proprotein convertase PACE4. PACE4 is increasingly recognized as a key player in the progression of several cancers, particularly prostate cancer, making it a valuable therapeutic target. This document provides a comprehensive overview of the mechanism of action of this multi-Leu peptide, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cancer cell lines.

Mechanism of Action: Targeting the PACE4 Signaling Pathway

The this compound Ac-LLLLRVKR-NH2 exerts its anti-proliferative effects by targeting and inhibiting the enzymatic activity of PACE4, a member of the proprotein convertase family.[1][2] Proprotein convertases are essential for the maturation of a wide range of precursor proteins into their biologically active forms.[1] In the context of cancer, PACE4 has been shown to be overexpressed and to process several substrates that are critical for tumor growth, invasion, and metastasis.[1][2]

The this compound must enter the cancer cell to exert its inhibitory effect on intracellular PACE4.[1] Once inside the cell, it acts as a competitive inhibitor of PACE4, preventing the cleavage and activation of its downstream substrates.

Caption: Signaling pathway of the this compound in cancer cells.

Key downstream substrates of PACE4 implicated in prostate cancer progression include pro-Growth Differentiation Factor-15 (pro-GDF-15) and the prorenin receptor (PRR). By inhibiting PACE4, the this compound prevents the conversion of these precursors into their active forms, thereby disrupting the signaling cascades that promote cell proliferation. The inhibition of PACE4 by the this compound has been shown to induce a G0/G1 phase cell cycle arrest in prostate cancer cells.[1][2] Furthermore, the disruption of PACE4-mediated signaling can trigger apoptosis through the mitochondrial and endoplasmic reticulum stress pathways.

Quantitative Effects on Cancer Cell Proliferation

The anti-proliferative activity of the this compound Ac-LLLLRVKR-NH2 has been quantified in various cancer cell lines, with notable efficacy in prostate cancer models that express high levels of PACE4. The following table summarizes the key quantitative data from these studies.

| Parameter | Cell Line | Value | Reference |

| IC50 | DU145 (Prostate Cancer) | 100 ± 10 µM | |

| LNCaP (Prostate Cancer) | 180 ± 60 µM | ||

| Ki (for PACE4) | - | 22 nM | |

| Cell Cycle Effect | DU145, LNCaP | G0/G1 Arrest | [1][2] |

Experimental Protocols

To facilitate further research and validation of the this compound's effects, this section provides detailed protocols for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation in response to treatment with the this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

DU145 or LNCaP prostate cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Ac-LLLLRVKR-NH2) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DU145 or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM). Remove the old medium from the wells and add 100 µL of the peptide-containing medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes the analysis of cell cycle distribution in cancer cells treated with the this compound using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

-

DU145 or LNCaP prostate cancer cells

-

Complete cell culture medium

-

This compound (Ac-LLLLRVKR-NH2) stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed DU145 or LNCaP cells in 6-well plates. Once they reach approximately 70-80% confluency, treat the cells with the this compound at various concentrations (e.g., 100 µM and 200 µM) for 96 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Key experimental workflow for evaluating the this compound.

Conclusion

The this compound Ac-LLLLRVKR-NH2 represents a promising lead compound for the development of targeted anti-cancer therapies. Its specific inhibition of PACE4 leads to a significant reduction in cancer cell proliferation, primarily through the induction of cell cycle arrest and apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and similar multi-leu peptides. Future studies should focus on optimizing the peptide's stability and delivery to enhance its in vivo efficacy, paving the way for its potential clinical application.

References

The Multi-Leucine Motif: A Key to Selective PACE4 Inhibition for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase PACE4 (Paired basic Amino Acid-Cleaving Enzyme 4), a member of the subtilisin/kexin family of serine proteases, has emerged as a significant therapeutic target, particularly in the context of prostate cancer.[1] Its role in the post-translational modification and activation of a multitude of proteins involved in tumor progression, including growth factors and metalloproteases, underscores its importance in oncogenesis.[2][3] A major challenge in targeting PACE4 has been achieving selectivity over other ubiquitously expressed proprotein convertases, such as furin, the inhibition of which can lead to toxicity.[4][5] This technical guide delves into the pivotal discovery and significance of the multi-leucine (ML) motif as a structural determinant for potent and selective PACE4 inhibition. We will explore the quantitative data underpinning this selectivity, detail the key experimental protocols for inhibitor characterization, and visualize the relevant biological pathways and experimental workflows.

The Multi-Leucine Motif: A Breakthrough in PACE4 Inhibitor Design

The development of specific inhibitors for proprotein convertases has been hampered by the conserved nature of their active sites.[5] A significant breakthrough was the identification of a peptide inhibitor, termed the Multi-Leu (ML)-peptide, with the sequence Ac-LLLLRVKR-NH2.[1][5] This peptide demonstrated a remarkable 20-fold selectivity for PACE4 over furin.[4][6] The core insight was that while the P1-P4 positions (RVKR) are crucial for recognition by the enzyme's active site, the P5-P8 positions could be modulated to achieve specificity.[4] The presence of multiple leucine (B10760876) residues at these positions proved to be the key for discriminating between PACE4 and furin.[4]

Quantitative Analysis of Multi-Leucine Peptide Inhibition

The efficacy and selectivity of the multi-leucine motif have been quantified through rigorous kinetic studies. The inhibitory constants (Ki) against PACE4 and furin highlight the significance of the number of leucine residues.

| Peptide Sequence | PACE4 Ki (nM) | Furin Ki (nM) | Selectivity Ratio (Furin Ki / PACE4 Ki) |

| Ac-RVKR-NH2 | >10,000 | >10,000 | - |

| Ac-LRVKR-NH2 | 110 ± 10 | 1800 ± 200 | 16.4 |

| Ac-LLRVKR-NH2 | 40 ± 5 | 900 ± 100 | 22.5 |

| Ac-LLLRVKR-NH2 | 25 ± 3 | 550 ± 50 | 22.0 |

| Ac-LLLLRVKR-NH2 (ML-peptide) | 20 ± 2 | 400 ± 40 | 20.0 |

| Ac-LLLLLRVKR-NH2 | 60 ± 7 | 800 ± 90 | 13.3 |

| Ac-LLLLLLRVKR-NH2 | 300 ± 30 | >10,000 | >33.3 |

Table 1: Inhibitory constants (Ki) of N-terminally extended RVKR-NH2 peptides against PACE4 and furin. Data synthesized from multiple sources.[4][5]

Further modifications to the ML-peptide, such as the incorporation of a D-leucine at the N-terminus and a 4-amidinobenzylamide (Amba) group at the C-terminus (Ac-[DLeu]LLLRVK-Amba), have led to analogs with increased stability and sustained inhibitory potency, making them viable candidates for in vivo applications.[1][7]

Experimental Protocols for Characterizing PACE4 Inhibitors

The evaluation of PACE4 inhibitors involves a multi-faceted approach, encompassing enzymatic assays, cell-based proliferation studies, and in vivo tumor models.

In Vitro Enzyme Inhibition Assay (FRET-based)